molecular formula C8H9F6N3O5S2+2 B12334288 Hoocmimntf2

Hoocmimntf2

Cat. No.: B12334288
M. Wt: 405.3 g/mol
InChI Key: IDNWHFGQPQEXDL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-carboxymethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly referred to as Hoocmimntf2, is a protic ionic liquid. It is known for its unique properties, including high thermal stability and strong hydrogen bond donating ability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hoocmimntf2 can be synthesized through the reaction of 1-carboxymethyl-3-methylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Hoocmimntf2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various alkylated imidazolium derivatives .

Scientific Research Applications

Hoocmimntf2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hoocmimntf2 exerts its effects involves its strong hydrogen bond donating ability. This property allows it to interact with various molecular targets, including proteins and enzymes, stabilizing their structures and enhancing their activity. The imidazolium ring plays a crucial role in these interactions, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hoocmimntf2 stands out due to its carboxymethyl group, which enhances its hydrogen bond donating ability compared to other similar compounds. This unique feature makes it particularly effective in applications requiring strong hydrogen bonding interactions .

Properties

Molecular Formula

C8H9F6N3O5S2+2

Molecular Weight

405.3 g/mol

IUPAC Name

[1-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethylidene]-bis(trifluoromethylsulfonyl)azanium

InChI

InChI=1S/C8H8F6N3O5S2/c1-15-2-3-16(5-15)4-6(18)17(23(19,20)7(9,10)11)24(21,22)8(12,13)14/h2-3,5H,4H2,1H3/q+1/p+1

InChI Key

IDNWHFGQPQEXDL-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=CN(C=C1)C/C(=[N+](\S(=O)(=O)C(F)(F)F)/S(=O)(=O)C(F)(F)F)/O

Canonical SMILES

C[N+]1=CN(C=C1)CC(=[N+](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.